molecular formula C8H12O3 B13916926 Ethyl 3,6-dihydro-2H-pyran-2-carboxylate

Ethyl 3,6-dihydro-2H-pyran-2-carboxylate

Cat. No.: B13916926
M. Wt: 156.18 g/mol
InChI Key: LVSGIRALGRTDAN-UHFFFAOYSA-N
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Description

Ethyl 3,6-dihydro-2H-pyran-2-carboxylate is a chemical compound belonging to the class of pyran derivatives Pyrans are six-membered oxygen-containing heterocycles that have garnered significant interest due to their diverse biological and pharmaceutical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,6-dihydro-2H-pyran-2-carboxylate typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions. Common catalysts used in these reactions include nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts . The reaction conditions are designed to be efficient, cost-effective, and environmentally friendly, often employing one-pot reactions to streamline the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions (MCRs) due to their high efficiency and atom economy. These methods are advantageous for producing significant quantities of the compound while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the pyran ring, which can interact with different reagents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound to yield alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted pyran derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyran derivatives with different functional groups.

Scientific Research Applications

Ethyl 3,6-dihydro-2H-pyran-2-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems . The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Ethyl 3,6-dihydro-2H-pyran-2-carboxylate can be compared with other similar compounds, such as 3,4-dihydro-2H-pyran and 2-methyl-5,6-dihydro-2H-pyran . While these compounds share a similar pyran ring structure, they differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity.

    3,4-Dihydro-2H-pyran: This compound is used in various synthetic applications and can undergo similar reactions as this compound.

    2-Methyl-5,6-dihydro-2H-pyran:

Properties

IUPAC Name

ethyl 3,6-dihydro-2H-pyran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSGIRALGRTDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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